molecular formula C8H15NO B1484814 trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol CAS No. 1867563-05-0

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol

Cat. No. B1484814
M. Wt: 141.21 g/mol
InChI Key: GZDYWHBGPAOHQG-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as “trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol”, often involves reactions like the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the formation of C-C bonds and the introduction of strained rings on a large panel of primary and secondary alkyl iodides .


Molecular Structure Analysis

The molecular structure of “trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol” can be represented by the InChI code: 1S/C9H17NO2/c11-9-2-1-8 (9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving “trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol” could include cross-coupling reactions with aryl bromides or triflates . These reactions are often catalyzed by palladium or nickel and can result in the formation of various substituted arenes .


Physical And Chemical Properties Analysis

“trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities

Research on cyclobutane-containing alkaloids, which are natural compounds isolated from terrestrial and marine species, has shown that these compounds exhibit a range of biological activities including antimicrobial, antibacterial, antitumor, and others. The synthesis, origins, and biological activities of these compounds have been extensively reviewed, highlighting their potential as leads for drug discovery. This suggests that compounds like trans-2-[(cyclopropylmethyl)amino]cyclobutan-1-ol could also have significant biological activities and applications in drug development (Sergeiko et al., 2008).

[2 + 2]-Cycloaddition-derived Cyclobutane Natural Products

The structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-type cyclobutane natural products have been thoroughly reviewed, covering research through the end of 2021. These compounds are derived from [2 + 2] cycloaddition reactions and have garnered attention for their unique structures and diverse biological effects. This review underscores the value of cyclobutane architectures in natural product synthesis and their potential pharmaceutical applications, suggesting a framework within which trans-2-[(cyclopropylmethyl)amino]cyclobutan-1-ol could be studied and applied (Yang et al., 2022).

Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases

Although not directly related to trans-2-[(cyclopropylmethyl)amino]cyclobutan-1-ol, research on cell-penetrating peptides (CPPs) offers insights into the broader context of drug delivery mechanisms. CPPs facilitate the translocation of drugs or cargo across the plasma membrane, highlighting the importance of molecular design in developing effective therapeutic agents. This area of research emphasizes the potential for novel compounds, possibly including cyclobutane-containing molecules, to serve as bases for innovative delivery systems (Xie et al., 2020).

properties

IUPAC Name

(1R,2R)-2-(cyclopropylmethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDYWHBGPAOHQG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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